molecular formula C20H18N2O3S B2963599 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868674-61-7

4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2963599
CAS No.: 868674-61-7
M. Wt: 366.44
InChI Key: FNUWQSLAHYFXRV-MRCUWXFGSA-N
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Description

The compound 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived imine featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with a 4-methoxy group and a propargyl (prop-2-yn-1-yl) moiety at positions 4 and 3, respectively. The benzamide component contains a 4-ethoxy substituent. This Z-configuration imine is stabilized by resonance and tautomerism, as evidenced by spectroscopic data (e.g., absence of νS–H bands in IR) .

Properties

IUPAC Name

4-ethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-4-13-22-18-16(24-3)7-6-8-17(18)26-20(22)21-19(23)14-9-11-15(12-10-14)25-5-2/h1,6-12H,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUWQSLAHYFXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Alkylation: The benzothiazole core is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.

    Methoxylation and Ethoxylation:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with 4-ethoxybenzoic acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzothiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, forming various cyclic derivatives.

Scientific Research Applications

Potential Applications

The potential applications of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide are broad-ranging:

  • Medicinal Chemistry The compound can be used in the synthesis of pharmaceutical products .
  • Biological Activities It may have potential biological activities. The presence of ethoxy and methoxy groups can influence its reactivity, potentially allowing for further derivatization to enhance biological activity or solubility.
  • Antimicrobial & Anticancer Benzothiazole derivatives, which share structural similarities with the title compound, have shown antimicrobial and anticancer properties.
  • Analgesic & Anti-inflammatory Benzamide derivatives, also structurally similar, exhibit analgesic and anti-inflammatory effects.
  • Enhanced Bioactivity The presence of methoxy groups in similar compounds has been associated with enhanced bioactivity.

Chemical Reactivity and Synthesis

The chemical reactivity of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be explored through various synthetic pathways. It may undergo nucleophilic substitutions, particularly at the electrophilic sites of the benzamide or benzothiazole rings. The presence of the ethoxy and methoxy groups can influence its reactivity, potentially allowing for further derivatization to enhance biological activity or solubility.

Several compounds share structural similarities with 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:

Compound NameStructure FeaturesBiological Activity
Benzothiazole derivativesContains thiazole ringAntimicrobial & anticancer
Benzamide derivativesContains amide functional groupAnalgesic & anti-inflammatory
Methoxy-substituted compoundsPresence of methoxy groupsEnhanced bioactivity

These compounds highlight the unique structure of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide due to its combination of both ethoxy and methoxy substituents along with the propynyl side chain which may contribute to distinct pharmacological profiles compared to other similar compounds.

Interaction Studies

Interaction studies are crucial for understanding how 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide interacts with biological targets. These studies typically involve:

  • Analyzing binding affinities
  • Assessing structural changes upon binding
  • Evaluating the functional consequences of these interactions

Thiazole Derivatives as Anticancer Agents

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • Antimicrobial Activity : Compounds with chloro or methoxy substituents (e.g., ) show antimicrobial properties .
  • Kinase Inhibition : The propargyl group may enable click chemistry for targeted drug delivery .

Biological Activity

4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be represented as follows:

Property Details
IUPAC Name 4-ethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
CAS Number 868674-61-7
Molecular Weight 366.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and cellular receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibits a range of biological activities:

Anticancer Activity

Studies have shown that benzothiazole derivatives possess significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary findings suggest that it exhibits bactericidal activity, which may be linked to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory effects, likely due to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Findings and Case Studies

Several studies have explored the biological activities of related benzothiazole compounds, providing insights into the potential applications of 4-ethoxy-N-(...):

  • Study on Anticancer Activity : A study published in the Egyptian Journal of Chemistry highlighted the synthesis and evaluation of various benzothiazole derivatives for anticancer properties. The findings suggested that modifications in the benzothiazole core significantly enhance anticancer activity ( ).
  • Antimicrobial Evaluation : Research conducted at Virginia Commonwealth University examined the antimicrobial effects of benzothiazole derivatives, showing promising results against resistant bacterial strains ( ).
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of similar compounds, indicating their potential use in treating inflammatory diseases by modulating immune responses ( ).

Data Summary

Activity Type Effect Observed Reference
AnticancerInduction of apoptosisEgyptian Journal of Chemistry
AntimicrobialBactericidal activityVCU Scholars Compass
Anti-inflammatoryInhibition of pro-inflammatory cytokinesResearchGate

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